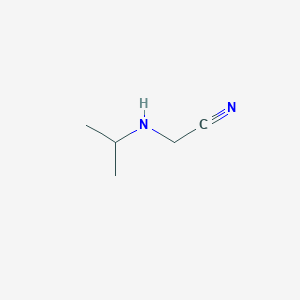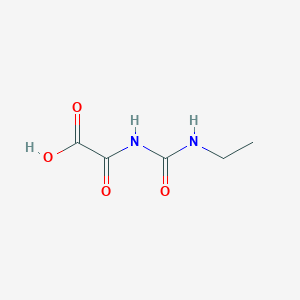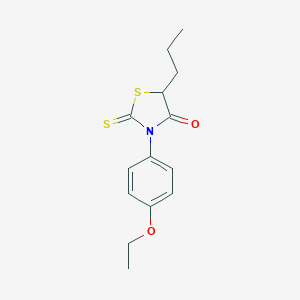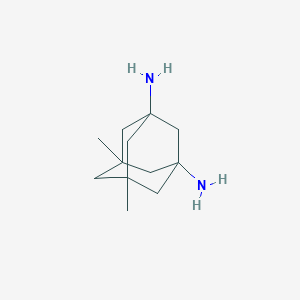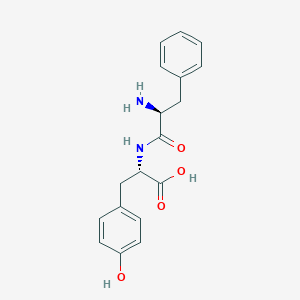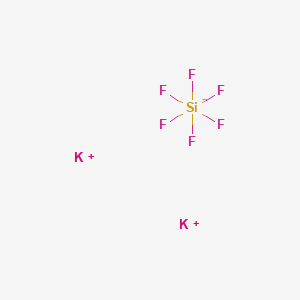
1-Phenyl-1,2-dihydroisoquinoline
Overview
Description
1-Phenyl-3,4-dihydroisoquinoline is used in the preparation of 1,2,3,4-Tetrahydro-2-methyl-1-phenyl-1-isoquinolinecarbonitrile derivatives . It has been found to be a potential tubulin polymerization inhibitor .
Synthesis Analysis
The synthesis of 1,2-Dihydroisoquinoline-1-Carboxylates has been achieved under Cobalt Catalysis. A range of cobalt catalysts, oxidants, base additives, and reaction solvents were evaluated during the optimization studies . An enantioselective dearomative [3+2] annulation reaction of nonactivated isoquinolines has also been achieved, furnishing chiral 1,2-dihydroisoquinolines .Scientific Research Applications
Synthesis of 1,2-Dihydroisoquinoline-1-Carboxylates
The compound is used in the synthesis of 1,2-Dihydroisoquinoline-1-Carboxylates under Cobalt Catalysis . This process involves the C–H functionalization of phenylglycine derivatives with alkynes .
Inhibitory Activity Against Monoamine Oxidase (MAO)
A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2 (1 H)-carboxylates, which are synthesized from 1-Phenyl-1,2-dihydroisoquinoline, were evaluated for inhibitory activity against monoamine oxidase (MAO)-A and-B .
Inhibitory Activity Against Acetylcholine Esterase (AChE)
The same series of (S)-1-phenyl-3,4-dihydroisoquinoline-2 (1 H)-carboxylates were also evaluated for inhibitory activity against acetylcholine esterase (AChE) .
Inhibitory Activity Against Butyrylcholine Esterase (BChE)
These carboxamide derivatives were also tested for their inhibitory activity against butyrylcholine esterase (BChE) .
Biological and Medicinal Activities
The synthesis of 1,2-dihydroisoquinoline, [2,1- a] isoquinoline and [5,1- a] isoquinoline is very important because of their biological and medicinal activities .
Conversion to Corresponding Isoquinoline
These compounds can also be converted to corresponding isoquinoline .
properties
IUPAC Name |
1-phenyl-1,2-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-11,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTYRRRTGNMMHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1,2-dihydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



